molecular formula C7H6ClI B039796 2-Chloro-1-iodo-3-methylbenzene CAS No. 116632-40-7

2-Chloro-1-iodo-3-methylbenzene

Cat. No.: B039796
CAS No.: 116632-40-7
M. Wt: 252.48 g/mol
InChI Key: BMOXOVSKEZCZDG-UHFFFAOYSA-N
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Description

2-Chloro-1-iodo-3-methylbenzene is an aromatic compound with the molecular formula C7H6ClI. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and a methyl group at the 2, 1, and 3 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-iodo-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-chloro-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the chlorination of 3-methylbenzene followed by iodination. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-iodo-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution: Products include derivatives where the halogen atoms are replaced by other functional groups.

    Oxidation: Products include carboxylic acids, aldehydes, or ketones.

    Reduction: Products include dehalogenated aromatic compounds.

Scientific Research Applications

2-Chloro-1-iodo-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with aromatic structures.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-iodo-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and iodine atoms act as leaving groups in substitution reactions, while the methyl group can undergo oxidation or reduction. The aromatic ring provides stability to the intermediate species formed during these reactions, facilitating the overall process.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-iodobenzene: Lacks the methyl group, making it less sterically hindered.

    2-Iodo-3-methylbenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    1-Chloro-3-methylbenzene: Lacks the iodine atom, altering its chemical properties and reactivity.

Uniqueness

2-Chloro-1-iodo-3-methylbenzene is unique due to the presence of both chlorine and iodine atoms along with a methyl group on the benzene ring. This combination of substituents provides distinct reactivity patterns and makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-1-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOXOVSKEZCZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590795
Record name 2-Chloro-1-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-40-7
Record name 2-Chloro-1-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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